molecular formula C12H16N4 B3291950 1-{Imidazo[1,2-a]pyridin-2-ylmethyl}piperazine CAS No. 874623-44-6

1-{Imidazo[1,2-a]pyridin-2-ylmethyl}piperazine

Cat. No.: B3291950
CAS No.: 874623-44-6
M. Wt: 216.28 g/mol
InChI Key: GLOGXBQRIAHTIP-UHFFFAOYSA-N
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Description

1-{Imidazo[1,2-a]pyridin-2-ylmethyl}piperazine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound features a fused bicyclic structure, combining an imidazo[1,2-a]pyridine moiety with a piperazine ring. The unique structural characteristics of this compound contribute to its diverse biological activities and potential therapeutic applications.

Biochemical Analysis

Biochemical Properties

2-(Piperazin-1-ylmethyl)imidazo[1,2-a]pyridine has been found to interact with various enzymes and proteins. For instance, it has been utilized as a core backbone for the development of covalent inhibitors, specifically KRAS G12C inhibitors . The nature of these interactions involves the compound binding to the target proteins, thereby inhibiting their function .

Cellular Effects

The cellular effects of 2-(Piperazin-1-ylmethyl)imidazo[1,2-a]pyridine are quite significant. It has been found to inhibit the growth of various cells in a dose-dependent manner . For example, it has been reported to have a potent anticancer effect on KRAS G12C-mutated NCI-H358 cells . It also influences cell function by impacting cell signaling pathways and gene expression .

Molecular Mechanism

At the molecular level, 2-(Piperazin-1-ylmethyl)imidazo[1,2-a]pyridine exerts its effects through several mechanisms. It has been found to bind to biomolecules, leading to enzyme inhibition or activation . Additionally, it can cause changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(Piperazin-1-ylmethyl)imidazo[1,2-a]pyridine change over time. For instance, it has been observed to have a long-lasting inhibitory effect on bovine Babesia parasites in vitro growth up to 4 days after treatment .

Dosage Effects in Animal Models

The effects of 2-(Piperazin-1-ylmethyl)imidazo[1,2-a]pyridine vary with different dosages in animal models. For instance, it has been found to inhibit the growth of B. bovis, B. bigemina, B. caballi, and T. equi in a dose-dependent manner .

Metabolic Pathways

It is known to interact with various enzymes and cofactors .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{Imidazo[1,2-a]pyridin-2-ylmethyl}piperazine typically involves multistep reactions starting from readily available precursors. One common approach includes the cyclization of 2-aminopyridine with α-bromoketones, followed by further functionalization to introduce the piperazine moiety . The reaction conditions often involve the use of solvents like toluene or ethyl acetate, with reagents such as iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the cyclization and bromination steps .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process. Additionally, the development of green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, can further improve the sustainability of the industrial synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-{Imidazo[1,2-a]pyridin-2-ylmethyl}piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: H2O2, KMnO4, acetic acid (CH3COOH)

    Reduction: NaBH4, LiAlH4, ethanol (C2H5OH)

    Substitution: Halogenated solvents, nucleophiles like amines or thiols

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties .

Scientific Research Applications

1-{Imidazo[1,2-a]pyridin-2-ylmethyl}piperazine has a wide range of scientific research applications, including:

Properties

IUPAC Name

2-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4/c1-2-6-16-10-11(14-12(16)3-1)9-15-7-4-13-5-8-15/h1-3,6,10,13H,4-5,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLOGXBQRIAHTIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CN3C=CC=CC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101254350
Record name 2-(1-Piperazinylmethyl)imidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101254350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874623-44-6
Record name 2-(1-Piperazinylmethyl)imidazo[1,2-a]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874623-44-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1-Piperazinylmethyl)imidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101254350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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